molecular formula C7H11BrN2O B1532245 4-bromo-1-(3-methoxypropyl)-1H-pyrazole CAS No. 1183903-41-4

4-bromo-1-(3-methoxypropyl)-1H-pyrazole

Cat. No. B1532245
M. Wt: 219.08 g/mol
InChI Key: XWJYPHHYILWMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .

Scientific Research Applications

Sequential Functionalization of Pyrazole 1-oxides

The research on the sequential functionalization of pyrazole 1-oxides, including compounds similar to 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, demonstrates a methodology for preparing a range of substituted pyrazole derivatives. This process involves regioselective deprotonation and bromine-magnesium exchange followed by palladium(0)-catalyzed cross-coupling. Such functionalized pyrazoles have potential applications in various fields of scientific research, including material science and pharmaceutical development, due to their structural diversity and reactivity (Paulson et al., 2002).

Synthesis of Pyrazole Derivatives

Martins et al. explored brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles. The study underscores the versatility of brominated precursors in pyrazole synthesis, contributing to the development of novel compounds with potential applications in chemical research and drug discovery (Martins et al., 2013).

Palladium(II) Complexes with Pyrazole Derivatives

Research by Sharma et al. on Palladium(II) complexes involving pyrazole derivatives, such as 4-bromo-1-(2-chloroethyl)-1H-pyrazole, highlights their potential as catalysts for Suzuki-Miyaura coupling reactions and as precursors for palladium-based nanoparticles. These findings could have significant implications for catalysis and nanotechnology, providing new pathways for chemical synthesis and materials engineering (Sharma et al., 2013).

Pyrazole-based Electroluminescent Materials

The development of phenothiazine and carbazole substituted pyrene-based electroluminescent materials, utilizing bromo-substituted pyrene derivatives similar to 4-bromo-1-(3-methoxypropyl)-1H-pyrazole, showcases the potential of these compounds in organic light-emitting diode (OLED) applications. Such research contributes to the advancement of OLED technology, offering new possibilities for creating more efficient and versatile display and lighting solutions (Salunke et al., 2016).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Future Directions

This involves discussing potential future research directions, applications, and improvements to the synthesis method .

properties

IUPAC Name

4-bromo-1-(3-methoxypropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-11-4-2-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJYPHHYILWMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(3-methoxypropyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-bromo-1-(3-methoxypropyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-bromo-1-(3-methoxypropyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.